Tetrabutylammonium benzoate Tetrabutylammonium benzoate
Brand Name: Vulcanchem
CAS No.: 18819-89-1
VCID: VC21026863
InChI: InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]
Molecular Formula: C23H41NO2
Molecular Weight: 363.6 g/mol

Tetrabutylammonium benzoate

CAS No.: 18819-89-1

Cat. No.: VC21026863

Molecular Formula: C23H41NO2

Molecular Weight: 363.6 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium benzoate - 18819-89-1

Specification

CAS No. 18819-89-1
Molecular Formula C23H41NO2
Molecular Weight 363.6 g/mol
IUPAC Name tetrabutylazanium;benzoate
Standard InChI InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
Standard InChI Key WGYONVRJGWHMKV-UHFFFAOYSA-M
SMILES CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]

Introduction

Basic Characteristics and Structure

Tetrabutylammonium benzoate is characterized by its quaternary ammonium structure, consisting of four butyl groups attached to a nitrogen atom (forming the tetrabutylammonium cation) paired with a benzoate anion derived from benzoic acid. This structural arrangement contributes to its distinctive chemical behavior and applications across multiple fields .

The compound's fundamental structure provides it with several advantageous properties, particularly its ability to enhance the solubility of various ionic species in organic solvents. This characteristic makes it especially valuable in electrochemical applications and as a phase transfer catalyst . The tetrabutylammonium counterion increases ion separation, which proves beneficial in various chemical reactions .

Chemical Identity and Properties

Tetrabutylammonium benzoate possesses specific chemical identifiers and physical properties that distinguish it from other quaternary ammonium salts. These characteristics are summarized in the following table:

PropertyValue
CAS Number18819-89-1
Molecular FormulaC23H41NO2
Molecular Weight363.58 g/mol
Melting Point64-67°C
AppearanceNot specified in sources
SynonymsTetrabutylammonium benzoate puriss., Tetrabutylazanium benzoate, 1-Butanaminium, N,N,N-tributyl-, benzoate (1:1)

The compound features a nitrogen atom bonded to four butyl chains, creating a positively charged quaternary ammonium cation. This cation pairs with the negatively charged benzoate anion, resulting in a salt with specific properties suitable for various applications .

Physical and Chemical Properties

Solubility and Stability

Tetrabutylammonium benzoate demonstrates excellent solubility in organic solvents, particularly acetonitrile, where it achieves a solubility of 0.1 g/mL, yielding a clear, colorless solution . This high solubility in organic media contrasts with many simple inorganic salts and contributes significantly to its utility in various applications, particularly where phase transfer between aqueous and organic layers is required.

The compound exhibits relatively high thermal stability and low volatility, making it suitable for applications across various chemical environments . For optimal storage, it should be kept under inert atmosphere at room temperature, away from moisture and light to prevent degradation .

Solution Preparation

For research applications, precise solution preparation is essential. The following table provides guidance for preparing stock solutions of varying concentrations:

Desired ConcentrationAmount of Compound
1 mM solution2.7504 mL for 1 mg, 13.7521 mL for 5 mg, 27.5043 mL for 10 mg
5 mM solution0.5501 mL for 1 mg, 2.7504 mL for 5 mg, 5.5009 mL for 10 mg
10 mM solution0.275 mL for 1 mg, 1.3752 mL for 5 mg, 2.7504 mL for 10 mg

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility profile. Once prepared, solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles. For optimal stability, solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month .

Applications in Chemistry and Industry

Electrochemical Applications

Tetrabutylammonium benzoate serves as an essential supporting electrolyte in electrochemical studies and processes. Its classification as an electrochemical grade reagent underscores its importance in this field . The compound enhances the conductivity of non-aqueous solutions, facilitating electrochemical measurements and reactions in organic media where traditional aqueous electrolytes would be ineffective.

The tetrabutylammonium cation's ability to increase ion separation proves particularly valuable in electrochemical applications, as it enables better ionic conductivity while maintaining solubility in organic solvents . This property makes it an excellent choice for studies involving redox processes in non-aqueous environments.

Phase Transfer Catalysis

One of the most significant applications of tetrabutylammonium benzoate is its role as a phase transfer catalyst . This function capitalizes on the compound's unique structure, which allows it to facilitate the transfer of ionic species between immiscible phases (typically aqueous and organic layers).

As a phase transfer catalyst, tetrabutylammonium benzoate enhances reaction rates and yields in various organic syntheses by transporting reactive anions from an aqueous phase, where they are typically more soluble, into an organic phase where the main reaction occurs . This capability dramatically improves the efficiency of many chemical processes that would otherwise be limited by phase-boundary constraints.

Polymer Chemistry

Tetrabutylammonium benzoate has demonstrated significant utility in polymer chemistry. Research has shown that it can initiate the polymerization of propylene oxide, with the tetrabutylammonium counterion enhancing the solubility of the salt and increasing ion separation, which proves crucial for efficient polymerization .

Studies conducted at temperatures ranging from 40 to 108°C in pressure reactors have yielded polymers with yields varying from 2 to 78%, indicating the effectiveness of this compound as a polymerization initiator . The ability to control polymer synthesis through variations in solvent, temperature, and initiator-to-monomer ratio makes tetrabutylammonium benzoate a valuable tool in polymer research and development .

Pharmaceutical Applications

In pharmaceutical development, tetrabutylammonium benzoate serves an important role in improving the solubility and bioavailability of active pharmaceutical ingredients . This application leverages the compound's capacity to enhance the dissolution of poorly soluble drugs in various formulation media.

The ability to improve drug solubility without compromising stability or efficacy makes tetrabutylammonium benzoate particularly valuable in pharmaceutical research, where overcoming solubility limitations often represents a significant challenge in drug delivery system development.

Analytical Chemistry

Tetrabutylammonium benzoate finds application in analytical chemistry, particularly in chromatography, where it serves as a mobile phase additive . In this capacity, it aids in the separation and analysis of complex chemical mixtures by modifying the interaction between analytes and the stationary phase.

The compound's contribution to improved peak resolution and separation efficiency makes it a useful tool in analytical methods development, enabling more precise identification and quantification of target compounds in complex matrices.

Research Findings and Studies

Binding Studies

Research has explored the binding properties of tetrabutylammonium benzoate in various chemical systems. In one study, the compound was used as an indicator of deprotonation, with changes in absorbance at specific wavelengths (447 nm) monitored as tetrabutylammonium benzoate was added to the reaction system .

These binding studies contribute to our understanding of how tetrabutylammonium benzoate interacts with other molecules, providing insights that can guide its application in various chemical processes and reactions.

Polymerization Studies

Detailed research has been conducted on tetrabutylammonium benzoate-initiated polymerization of propylene oxide. In these studies, the benzoate anion serves as the polymerization initiator, with the tetrabutylammonium counterion enhancing salt solubility and increasing ion separation to facilitate the reaction .

The polymerization experiments were performed under controlled conditions in pressure reactors at temperatures ranging from 40 to 108°C. These studies examined the effects of various parameters, including solvent selection, reaction temperature, and the ratio of initiator to monomer on the polymerization process and the resulting polymer properties .

ParameterRange StudiedEffect on Polymer Yield
Temperature40-108°CYields ranging from 2% to 78%
Initiator:Monomer RatioNot specifiedSignificant impact on polymerization efficiency
SolventVariousInfluence on reaction kinetics and polymer properties

These findings highlight the potential of tetrabutylammonium benzoate in polymer synthesis and provide valuable guidance for optimizing polymerization conditions to achieve desired polymer characteristics.

Structural Studies

Crystallographic studies have been conducted on related compounds such as tetrabutylammonium hydrogen bisbenzoate, providing insights into the structural characteristics of tetrabutylammonium salts. These studies revealed that in the crystal structure of tetrabutylammonium hydrogen bisbenzoate, two benzoate residues are linked through a short, crystallographically symmetrical O⋯H⋯O hydrogen bond with an O⋯O distance of 2.459(3)Å .

While this specific study focused on the hydrogen bisbenzoate variant, the findings provide valuable context for understanding the structural features and intermolecular interactions of tetrabutylammonium benzoate itself. The presence of bifurcated C–H⋯O hydrogen bonds connecting cations and anions to form infinite chain networks in the crystal structure illustrates the complex intermolecular interactions that can occur in these systems .

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